molecular formula C7H12Cl2O B1656319 1-(Dichloromethyl)cyclohexan-1-ol CAS No. 52183-64-9

1-(Dichloromethyl)cyclohexan-1-ol

Cat. No.: B1656319
CAS No.: 52183-64-9
M. Wt: 183.07 g/mol
InChI Key: SJEITIGMMFRHGY-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H12Cl2O It is a cyclohexanol derivative where the hydroxyl group is substituted with a dichloromethyl group

Preparation Methods

The synthesis of 1-(Dichloromethyl)cyclohexan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of cyclohexanone with dichloromethane in the presence of a strong base such as sodium hydride. The reaction conditions typically require an inert atmosphere and low temperatures to prevent side reactions. Industrial production methods may involve more efficient catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

1-(Dichloromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, using reagents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Dichloromethyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Dichloromethyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The dichloromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzymatic transformations and binding to specific receptors or active sites.

Comparison with Similar Compounds

1-(Dichloromethyl)cyclohexan-1-ol can be compared with other similar compounds such as:

    1-(Chloromethyl)cyclohexan-1-ol: Similar structure but with one chlorine atom, leading to different reactivity and applications.

    Cyclohexanol: Lacks the dichloromethyl group, resulting in different chemical properties and uses.

    1-(Trichloromethyl)cyclohexan-1-ol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(dichloromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEITIGMMFRHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559622
Record name 1-(Dichloromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52183-64-9
Record name 1-(Dichloromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dichloromethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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